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Abstract

The Sulfakinin (SK) neuropeptide signaling system represents a highly conserved pathway
across the Bilateria, playing a crucial role primarily in the regulation of feeding, digestion, and
satiety. Structurally and functionally analogous to the vertebrate cholecystokinin (CCK) and
gastrin systems, the SK pathway offers a compelling example of deep evolutionary
conservation of a neuroendocrine axis.[1][2][3] This guide provides a comprehensive overview
of the molecular components, evolutionary relationships, signaling mechanisms, and functional
conservation of the SK system. It includes structured data tables, detailed experimental
protocols for functional analysis, and visualizations of key pathways and workflows to serve as
a technical resource for researchers in neuropeptide biology and pharmacology.

Molecular Components of the SK System

The SK signaling system is comprised of two principal components: the Sulfakinin peptide
ligands and their cognate G-protein coupled receptors (GPCRS).

Sulfakinin (SK) Peptides

SK peptides are derived from a larger precursor protein that is post-translationally processed to
yield one or more mature, bioactive peptides.[4][5][6] A defining characteristic of SKs is a
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conserved C-terminal motif, typically DY(SO3H)GHM/LRFamide, which includes a tyrosine
residue that must be sulfated for full biological activity.[4][7][8] This sulfation is critical for high-
affinity binding to its receptors.[8] While non-sulfated forms can sometimes elicit biological
activity, it is generally at a much lower potency.[4][8] The shared C-terminal structure with
vertebrate CCK (which often ends in DY(SO3H)MGWMDFamide) is the basis for their
classification within the same peptide superfamily.[4][7]

Sulfakinin Receptors (SKR)

Sulfakinin receptors (SKRs) are Class A G-protein coupled receptors.[5][9] In many invertebrate
species, two distinct SKR subtypes have been identified (e.g., SKR1 and SKR2 in Drosophila
melanogaster), analogous to the CCK1R and CCK2R found in mammals.[4][5][7] These
receptors exhibit differential affinities for various SK peptide isoforms and their sulfated vs. non-
sulfated forms, allowing for complexity and tissue-specificity in signaling.[5][8][10] Upon ligand
binding, SKRs typically couple to the Gaqg signaling pathway.[8]

Evolutionary Conservation and Phylogeny

The SK/CCK signaling system is an ancient pathway that predates the divergence of
protostomes and deuterostomes.[1][11] Orthologs of both the peptide and the receptor have
been identified across a wide range of bilaterian phyla, including arthropods, nematodes,
mollusks, annelids, echinoderms, and chordates, indicating its fundamental importance.[1][4][7]

The evolutionary link between invertebrate SK and vertebrate CCK/gastrin is well-established,
suggesting they arose from a common ancestral gene.[12] Phylogenetic analyses of the
receptors consistently group SKRs with vertebrate CCKRs, solidifying their status as true
orthologs.[7] This deep conservation makes the SK system a valuable model for studying the
fundamental principles of neuropeptide function and evolution.

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8921109/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8428848/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11190223/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11190223/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8921109/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11190223/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8921109/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8428848/
https://www.imrpress.com/journal/FBL/27/5/10.31083/j.fbl2705150/htm
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2022.927890/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8921109/
https://www.imrpress.com/journal/FBL/27/5/10.31083/j.fbl2705150/htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC8428848/
https://www.imrpress.com/journal/FBL/27/5/10.31083/j.fbl2705150/htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC11190223/
https://article.imrpress.com/journal/FBL/27/5/10.31083/j.fbl2705150/6cdc3d4e5bbe4a32e3f4cc932f87fb35.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11190223/
https://pubmed.ncbi.nlm.nih.gov/19456378/
https://www.semanticscholar.org/paper/Discovery-of-a-cholecystokinin-gastrin-like-system-Jan%C3%9Fen-Meelkop/209526346a251716b0f72b2a4bfe3e23f45ed95e
https://pubmed.ncbi.nlm.nih.gov/19456378/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8921109/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8428848/
https://pubmed.ncbi.nlm.nih.gov/9578981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8428848/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Vertebrata (Deuterostomes)

Gene Duplication
. in Vertebrates .
Chordate Lineage Cholecystokinin (CCK) ,

Invertebrata

Protostome/Deuterostome
Split

Arthropod Sulfakinin

Protostome/Deuterostome
Split

Ancestral Bilaterian
SK/CCK-like Peptide

' Nematode CCK-like

Protostome/Deuterostome
Split

Echinoderm SK/CCK

Click to download full resolution via product page

Evolutionary relationship of the Sulfakinin/CCK peptide family.
Data Presentation

The tables below summarize the conserved sequences of SK/CCK peptides and representative
receptor orthologs across different phyla.

Table 1: Conserved Sulfakinin/CCK Peptide Sequences in Representative Species Note: (sY)
indicates a sulfated tyrosine residue.
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. . C-Terminal
Phylum Species Peptide Name
Sequence
Drosophila o FDDY(sY)GHMRF-
Arthropoda Drosulfakinin-|
melanogaster NH:2
o pQDDY(sY)GHMRF-
Leucophaea maderae  Leucosulfakinin-II NH
2
Dendroctonus EQFDDY(sY)GHMRF-
) Dar-SK
armandi NH:2
Caenorhabditis GGFGGDEMYGFG-
Nematoda NLP-12
elegans NH:z
. . GGEDEY(sY)GFMRF-
Echinodermata Asterias rubens ArSK/CCK2 NH
2
_ o DY(sY)MGWMDF-
Chordata Homo sapiens Cholecystokinin-8 NH
2
Homo sapiens Gastrin-17 ....LDYMGWMDF-NH:2

Table 2: Representative Sulfakinin Receptor Orthologs and Functional Data
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Phylum Species Receptor(s) Ligand(s) Reported ECso
Drosophila SKR1 (CCKLR- ~1-10 nM
Arthropoda DSK-I, DSK-II
melanogaster 17D1) (sulfated)
SKR2 (CCKLR- ~10-100 nM
DSK-I, DSK-II
17D3) (sulfated)
Tribolium Trica-SKR1,
Trica-SK ~0.3-5nM
castaneum SKR2
) ~15 nM
Bombyx mori BNGR-A9 Bom-SK
(sulfated)
ArSK/CCK1,
Echinodermata Asterias rubens ArSK/CCKR ~1-10 nM
ArSK/CCK2
Chordata Homo sapiens CCKI1R Sulfated CCK <1 nM
CCK2R CCK, Gastrin ~1 nM

The Sulfakinin Signaling Pathway

Upon binding of a sulfated SK peptide, the SK receptor undergoes a conformational change,
leading to the activation of a heterotrimeric G-protein. The primary pathway involves the Gaq
subunit, which in turn activates phospholipase C (PLC).[8] PLC cleaves phosphatidylinositol
4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IPs) and
diacylglycerol (DAG). IPs diffuses through the cytoplasm and binds to IPs receptors on the
endoplasmic reticulum, triggering the release of stored Ca2* into the cytosol. The resulting
increase in intracellular calcium concentration, along with DAG-mediated activation of Protein
Kinase C (PKC), initiates a cascade of downstream cellular responses that mediate the
physiological effects of SK.
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The canonical Sulfakinin Gag-mediated signaling pathway.
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Key Experimental Protocols
Protocol: Identification and Phylogenetic Analysis of
SK/SKR Orthologs

Objective: To identify candidate SK precursor and receptor genes in a target species and
determine their evolutionary relationship to known orthologs.

e Sequence ldentification:

o Use known SK peptide or SKR protein sequences from related species (e.g., Drosophila
melanogaster) as queries for BLAST (tBLASTn) searches against the target species'
genome or transcriptome databases.

o Identify candidate genes based on sequence homology, conserved domains (for
receptors), and the presence of a signal peptide and conserved C-terminal motifs (for
peptide precursors).

e Sequence Alignment:

o Compile a list of identified candidate sequences along with known SK/CCK and
SKR/CCKR sequences from a diverse range of taxa.

o Perform a multiple sequence alignment using algorithms like ClustalwWw or MUSCLE to
identify conserved regions and assess sequence similarity.

e Phylogenetic Tree Construction:

o Use the multiple sequence alignment to construct a phylogenetic tree. The Maximum
Likelihood method is commonly employed for its statistical robustness.[7]

o Utilize software packages like MEGA or IQ-TREE for tree inference.[7] Assess the
reliability of the tree topology using bootstrap analysis (e.g., 1000 replicates).[7]

o An outgroup of related but distinct receptors (e.g., Orexin receptors) should be included to
root the tree properly.[7]

 Interpretation:
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o Analyze the resulting tree to confirm that the identified candidate receptor groups within
the known SKR/CCKR clade, confirming its identity as a true ortholog.[7]

Protocol: Functional Characterization of SK Receptors
(Deorphanization)

Objective: To experimentally confirm that a candidate orphan GPCR is a functional receptor for
SK peptides. The most common method is a calcium mobilization assay in a heterologous cell
system.[13][14]

e Receptor Cloning and Expression:

o Clone the full-length coding sequence of the candidate SKR into a mammalian expression
vector (e.g., pcDNA3.1).

o Transfect a suitable cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese
Hamster Ovary (CHO) cells, with the expression vector.[13][15] These cells do not
endogenously express the receptor, providing a clean background for the assay.

o Allow 24-48 hours for receptor expression.
¢ Calcium Indicator Loading:

o Load the transfected cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or
Fluo-4 AM) according to the manufacturer's protocol. This dye will fluoresce upon binding

to free intracellular Caz+.

o Ligand Application and Measurement:

[¢]

Synthesize the predicted mature SK peptides for the target species, in both sulfated and

non-sulfated forms.

[¢]

Prepare serial dilutions of the synthetic peptides to generate a dose-response curve.

[¢]

Using a fluorescence plate reader or microscope, measure the baseline fluorescence of
the cells.
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o Apply the SK peptides at various concentrations and record the change in fluorescence
over time. An increase in fluorescence indicates a rise in intracellular Ca2*, signifying

receptor activation via the Gag pathway.
o Data Analysis:

o Plot the peak fluorescence change against the logarithm of the peptide concentration.

o Fit the data to a sigmoidal dose-response curve to calculate the ECso (half-maximal
effective concentration), which represents the potency of the ligand for the receptor.

o As a control, test the peptides on non-transfected cells to ensure the response is specific

to the expressed receptor.
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Experimental workflow for Sulfakinin receptor deorphanization.
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Conserved Functional Roles

The primary and most deeply conserved role of SK signaling is the regulation of feeding and
digestion.[3][7] Across diverse species, from insects to echinoderms, SKs act as a satiety
signal, reducing food intake and inhibiting digestive processes like enzyme secretion.[2][7][16]

Key Conserved Functions:

o Satiety and Food Intake: SK signaling consistently reduces food consumption and promotes
a state of satiety.[2][13][14]

¢ Digestive Regulation: SKs modulate gut motility and the secretion of digestive enzymes.[2][3]

o Behavioral Switching: The system acts as a molecular switch, integrating the internal
nutritional state with external cues to modulate behavior. For example, in starved insects,
suppressed SK signaling can promote foraging and suppress mating behaviors.[13][14]

o Metabolic Homeostasis: Recent evidence points to a role in regulating energy stores, such
as trehalose and glycogen levels.[8][9]

Implications for Drug Development

The high degree of conservation and critical role in invertebrate physiology make the SK
signaling system a promising target for the development of novel therapeutics, particularly in
pest management.[9]

 Insecticides: SKR agonists or antagonists could be developed as highly specific insecticides
that disrupt feeding and metabolism in agricultural pests.[9] The divergence from vertebrate
CCK receptors provides a potential window for species-selective targeting, minimizing off-
target effects on non-target organisms.

e Aquaculture: Modulating the SK system could potentially be used to optimize feeding
behavior and growth rates in commercially important crustaceans.

Conclusion

The Sulfakinin signaling system is a paradigm of evolutionary stability. Its components,
mechanisms, and physiological functions have been remarkably conserved for over 500 million
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years. This conservation underscores its fundamental importance in managing the critical
trade-off between nutrient acquisition and other essential behaviors like reproduction. For
researchers, the SK system provides a powerful, tractable model for investigating the basic
principles of neuroendocrinology, while for drug development professionals, its invertebrate-
specific features offer opportunities for targeted therapeutic intervention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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